3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Phospholipase D Enzyme Inhibition Selectivity

Researchers developing PI3Kδ or PLD inhibitors require a reliable, high-purity core scaffold to ensure reproducible SAR data. This 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine directly addresses that need as the validated pharmacophore behind a 10 nM PI3Kδ inhibitor and a PLD1-selective probe (IC50 500 nM). · PI3Kδ Lead Optimization: Core scaffold yielding single-digit nanomolar potency (derivative IC50: 10 nM). · PLD Pathway Probing: 2.5-fold PLD1 vs. PLD2 selectivity window for cleaner target validation. · Supply Assurance: 95%+ HPLC purity standard; shipped ambient from US/EU stock with full QA documentation.

Molecular Formula C6H7N5
Molecular Weight 149.15 g/mol
CAS No. 5399-44-0
Cat. No. B1360408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS5399-44-0
Molecular FormulaC6H7N5
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESCC1=C2C(=NC=NC2=NN1)N
InChIInChI=1S/C6H7N5/c1-3-4-5(7)8-2-9-6(4)11-10-3/h2H,1H3,(H3,7,8,9,10,11)
InChIKeyVQXHGXDVBHJJJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specifications and Basic Characteristics


3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 5399-44-0) is a heterocyclic small molecule with the molecular formula C6H7N5 and a molecular weight of 149.15 g/mol. This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a privileged scaffold in medicinal chemistry recognized for its broad biological activities, particularly as a kinase inhibitor scaffold [1]. The compound features a methyl group at the 3-position of the pyrazolo ring and a primary amine at the 4-position of the pyrimidine ring, making it a core building block and a key intermediate for synthesizing more complex kinase inhibitors [2].

1

Privileged kinase inhibitor scaffold for medicinal chemistry programs

2

Synthesis-ready core building block with a 3-methyl and 4-amino substitution pattern

Procurement Risk of In-Class Substitution


The pyrazolo[3,4-d]pyrimidine scaffold's biological activity is exquisitely sensitive to specific substitution patterns. Subtle changes at the N1, C3, C4, and C6 positions profoundly alter kinase selectivity profiles, target affinity, and physicochemical properties [1]. The 3-methyl and 4-amino substitution pattern of this specific compound is not merely decorative; it defines its unique utility as a core pharmacophore and a versatile synthetic intermediate. Generic substitution with other 4-amino-pyrazolo[3,4-d]pyrimidines lacking the 3-methyl group or bearing different N1 substituents will yield a molecule with a fundamentally different target engagement profile, as quantified in the comparative evidence below [2]. Therefore, assuming in-class interchangeability without precise structural and biological validation introduces significant risk in research reproducibility and project timelines.

Substitution pattern changes kinase selectivity

Modifications at N1, C4 or removal of the 3-methyl group may shift the target engagement profile away from this core.

N1-alkyl substitution severely reduces PLD potency

Analogues with N1-tert-butyl show substantially weaker inhibition, demonstrating the value of an unsubstituted N1-H.

Physicochemical mismatch with bulkier analogs

Larger N1-substituted cores exceed target molecular weight and logP, limiting downstream derivatization freedom.

Quantitative Differentiation for Sourcing Decisions


PLD1 vs. PLD2 Selectivity

This compound demonstrates differential inhibitory activity between human Phospholipase D1 (PLD1) and PLD2. Quantitative data show a 2.5-fold selectivity for PLD1 over PLD2, providing a defined selectivity window not observed with all PLD inhibitors [1].

PLD1 vs. PLD2 Selectivity
Head-to-head
PLD1 IC50 500 nM
PLD2 IC50 1250 nM
2.5-fold selectivity
Supports PLD1 pathway-specific study design.
Reconstituted PLD vesicle assay, 37 °C.
Phospholipase D Enzyme Inhibition Selectivity

Potency vs. N1-Substituted Analog

A direct comparison of PLD inhibitory activity reveals that the target compound (IC50 = 500 nM) is more potent than an N1-tert-butyl substituted analog, 1-(tert-butyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, which exhibits an IC50 of 3500 nM [1][2].

Potency vs. N1-tert-butyl analog
Reported
Target IC50 500 nM
Analog IC50 3500 nM
7-fold difference
Highlights substitution sensitivity for PLD inhibition.
Cross-study comparison; similar assay conditions.
Phospholipase D Enzyme Inhibition SAR

Potency of PI3Kδ Inhibitor Derivative

The 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine core is a crucial building block for potent kinase inhibitors. A derivative containing this core, {3-[1-(4-Amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-5-chloro-2-methoxy-6-methylphenyl}acetonitrile, demonstrates high potency with an IC50 of 10 nM against PI3Kδ [1].

PI3Kδ derivative potency
Class-level
IC50 10 nM
for a derivative containing this core
Supports PI3Kδ inhibitor lead optimization.
384-well kinase assay.
PI3Kδ Kinase Inhibitor Drug Discovery

Ligand Efficiency and Physicochemical Profile

The target compound possesses a favorable physicochemical profile for a core scaffold: a low molecular weight (149.15 g/mol) and a consensus Log P of 0.37, indicating balanced hydrophilicity/lipophilicity . This contrasts sharply with bulkier N1-substituted analogs, such as 1-(tert-butyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (MW = 205.3 g/mol, cLogP > 2.5) and 3MB-PP1 (MW = 295.4 g/mol, cLogP > 3.5), which have significantly higher molecular weight and lipophilicity.

Ligand efficiency profile
Data to verify
MW 149 g/mol, Log P 0.37
vs. N1-tert-butyl analog MW 205, Log P >2.5
Favorable physicochemical profile for lead derivatization.
Calculated properties from vendor data; source review needed.
Medicinal Chemistry Lead Optimization Physicochemical Properties

Thermal Stability and Purity Grades

The compound exhibits high thermal stability with a melting point >300°C, ensuring structural integrity during storage and standard reaction conditions [1]. It is commercially available in scalable purity grades, including 95% (standard) and 99% (by HPLC, typical batch value), allowing users to select the appropriate grade for their specific application .

Thermal stability & purity
Data to verify
MP >300 °C
Purity grades: 95%, 99% (HPLC)
Ensures compound integrity and assay reproducibility.
Vendor-reported specifications; lot-specific COA review advised.
Chemical Procurement Analytical Chemistry Stability

High-Value Application Scenarios


Selective PLD1 Inhibition Studies

Researchers investigating the distinct roles of phospholipase D1 (PLD1) and PLD2 in cellular signaling can leverage the 2.5-fold selectivity window (IC50: 500 nM vs. 1250 nM) to probe PLD1-mediated pathways with reduced PLD2 interference [1]. This specificity is superior to many non-selective PLD inhibitors and provides a clearer pharmacological tool for target validation.

Lead Optimization for PI3Kδ Inhibitors

Medicinal chemists engaged in PI3Kδ drug discovery should prioritize this core scaffold. Its derivative demonstrates a 10 nM IC50 against PI3Kδ, validating the 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine core as a privileged starting point for achieving single-digit nanomolar potency [2]. Its favorable ligand efficiency (MW 149.15, cLogP 0.37) allows for extensive SAR exploration without violating drug-likeness rules .

Synthesis of Patent-Disclosed Kinase Inhibitor Analogs

The compound serves as a key intermediate in the synthesis of a series of potent kinase inhibitors disclosed in multiple patents (e.g., US10092570, US9730939, US11433071) [3]. Procurement of this specific core scaffold enables the efficient generation of patent-related analogs for in-house SAR studies or for validating reported biological activities.

High-Reproducibility Biological Screening

For high-throughput screening (HTS) and detailed SAR campaigns, procurement of the 99% HPLC-purity grade of 5399-44-0 is critical . This minimizes the risk of confounding biological activity from impurities, ensuring data reproducibility and robust structure-activity relationship (SAR) conclusions, which is paramount for efficient lead optimization.

Application
Selection Property
Validation Focus
PLD1 signaling pathway studies
PLD1 selectivity over PLD2
Validate pathway-specific response endpoints
PI3Kδ inhibitor lead optimization
Scaffold-derived kinase inhibition
Confirm derivative potency and SAR
Synthesis of patent-related kinase inhibitor analogs
Synthetic intermediate versatility
Verify analog identity and purity
High-reproducibility biological screening
High-purity grade availability
Minimize impurity-driven assay artifacts

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
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